KRH-3955 Demonstrates ~40-Fold Superior Anti-HIV-1 Potency Compared to AMD3100 in Human PBMCs
KRH-3955 exhibits significantly higher potency against X4 HIV-1 replication in activated human peripheral blood mononuclear cells (PBMCs) compared to the benchmark CXCR4 antagonist AMD3100. In a direct head-to-head comparison using the NL4-3 viral strain, the EC50 for KRH-3955 was 1.1 nM, whereas AMD3100 required a concentration of 41 nM to achieve the same level of inhibition [1]. This ~37-fold difference in potency is consistent across multiple donors and viral strains, with KRH-3955 EC50 values ranging from 0.23 to 1.5 nM across eight different PBMC donors, while AMD3100 EC50 values for X4 HIV-1 were 15–44 nM [2].
| Evidence Dimension | Anti-HIV-1 potency (EC50) against X4-tropic virus NL4-3 in human PBMCs |
|---|---|
| Target Compound Data | EC50 = 1.1 nM (Donor A); mean EC50 across 8 donors = 0.99 ± 0.40 nM |
| Comparator Or Baseline | AMD3100: EC50 = 41 nM (Donor A); EC50 range 15–44 nM across donors |
| Quantified Difference | ~37-fold lower EC50 (higher potency) for KRH-3955 |
| Conditions | Activated human PBMCs infected with HIV-1 NL4-3 at MOI 0.001; p24 antigen measured by ELISA 7–10 days post-infection |
Why This Matters
This quantifiable potency advantage enables researchers to use significantly lower compound concentrations in vitro, reducing potential off-target cytotoxicity and allowing for more physiologically relevant dosing in mechanistic studies.
- [1] Murakami T, et al. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100. Antimicrob Agents Chemother. 2009;53(7):2940-2948. Table 1. View Source
- [2] Murakami T, et al. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100. Antimicrob Agents Chemother. 2009;53(7):2940-2948. Table 2. View Source
